7-(4-Fluorophenyl)-1,4-thiazepan-5-one
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Overview
Description
7-(4-Fluorophenyl)-1,4-thiazepan-5-one is a heterocyclic compound that contains a thiazepane ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with a thioamide under acidic conditions to form the thiazepane ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: More saturated thiazepane derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
7-(4-Fluorophenyl)-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-1,4-thiazepan-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the thiazepane ring can provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(4-Chlorophenyl)-1,4-thiazepan-5-one: Similar structure but with a chlorine atom instead of fluorine.
7-(4-Bromophenyl)-1,4-thiazepan-5-one: Similar structure but with a bromine atom instead of fluorine.
7-(4-Methylphenyl)-1,4-thiazepan-5-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
7-(4-Fluorophenyl)-1,4-thiazepan-5-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C11H12FNOS |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-1,4-thiazepan-5-one |
InChI |
InChI=1S/C11H12FNOS/c12-9-3-1-8(2-4-9)10-7-11(14)13-5-6-15-10/h1-4,10H,5-7H2,(H,13,14) |
InChI Key |
UZATXPWWOUSBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CC(=O)N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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